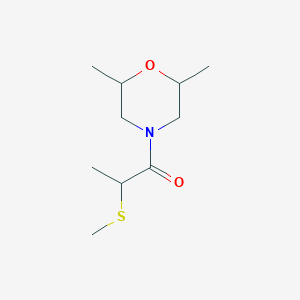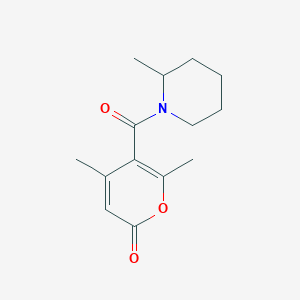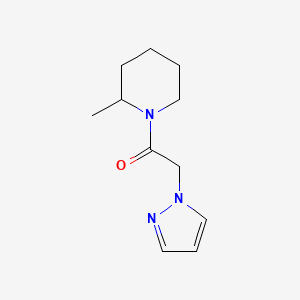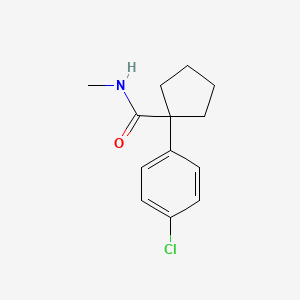
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one, also known as DMT or dimethyltryptamine, is a naturally occurring psychedelic compound found in several plant species and animals. It is a powerful hallucinogenic drug that has been used for centuries in traditional South American shamanic rituals. DMT is a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no currently accepted medical use.
Mécanisme D'action
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one is believed to exert its effects on the brain by binding to serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one also activates other receptors in the brain, including the sigma-1 receptor, which is involved in the modulation of pain, stress, and addiction.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one produces a wide range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in brain waves and neurotransmitter levels. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one also produces profound alterations in perception, including vivid visual hallucinations and altered sense of time and self.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one has several advantages as a research tool, including its potent psychoactive effects and rapid onset of action. However, its Schedule I classification makes it difficult to obtain for research purposes, and its potential for abuse and adverse effects on mental health must be carefully considered.
Orientations Futures
There are several areas of research that could benefit from further investigation into the effects of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one. These include studies on its potential therapeutic use for psychiatric disorders, as well as investigations into its effects on brain function and consciousness. Future research could also focus on developing new methods for synthesizing 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one and other related compounds.
Méthodes De Synthèse
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one can be synthesized in a laboratory setting using several methods. One common method involves the reaction of indole with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide. Another method involves the reduction of indole-3-acetaldehyde with sodium borohydride in the presence of a sulfur-containing compound such as thiourea or thioacetamide.
Applications De Recherche Scientifique
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one has been the subject of numerous scientific studies over the years, particularly in the fields of neuroscience and psychology. Researchers have investigated its effects on brain function, consciousness, and mental health. Some studies have suggested that 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one may have therapeutic potential for the treatment of certain psychiatric disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-7-5-11(6-8(2)13-7)10(12)9(3)14-4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZBCJMDJLAIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)






![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)


